- Preparation of heterocyclic compounds as EGFR proteolysis targeting chimeric molecules and associated methods of use, World Intellectual Property Organization, , ,

Cas no 932741-19-0 (Propargyl-PEG3-amine)

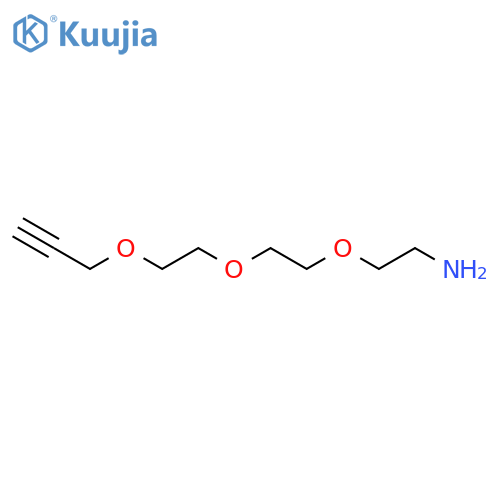

Propargyl-PEG3-amine structure

Nome do Produto:Propargyl-PEG3-amine

N.o CAS:932741-19-0

MF:C9H17NO3

MW:187.236182928085

MDL:MFCD20720810

CID:4660099

PubChem ID:57871953

Propargyl-PEG3-amine Propriedades químicas e físicas

Nomes e Identificadores

-

- Propargyl-PEG3-amine

- Propargyl-PEG3-N3

- Propyne-PEG3-NH2

- 2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethanamine

- Ethanamine, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-

- Propyne-PEG3-amine

- Propargyl-PEG3-NH2

- 2-[2-[2-(prop-2-ynyloxy)ethoxy]ethoxy]ethanamine

- 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)prop-1-yne

- 2-[2-[2-(2-Propyn-1-yloxy)ethoxy]ethoxy]ethanamine (ACI)

- 932741-19-0

- SY273036

- HC inverted exclamation markOC-CH2-PEG3-NH2

- MFCD20720810

- DB-163690

- AKOS040743800

- Alkyne-PEG3-amine

- C90692

- HY-140033

- BS-33229

- SCHEMBL4122804

- EN300-1602486

- 2-[2-[2-(2-Propyn-1-yloxy)ethoxy]ethoxy]ethanamine

- Alkyne-PEG3-NH2

- R01-0251

- BP-21683

- MREICTHRFCQNJR-UHFFFAOYSA-N

- CS-0114325

- Alkyne-PEG3-N3

- 932741-18-9

- LCZC2646

- 3-{2-[2-(2-AMINOETHOXY)ETHOXY]ETHOXY}PROP-1-YNE

-

- MDL: MFCD20720810

- Inchi: 1S/C9H17NO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1H,3-10H2

- Chave InChI: MREICTHRFCQNJR-UHFFFAOYSA-N

- SMILES: O(CCOCC#C)CCOCCN

Propriedades Computadas

- Massa Exacta: 187.12084340 g/mol

- Massa monoisotópica: 187.12084340 g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 4

- Contagem de Átomos Pesados: 13

- Contagem de Ligações Rotativas: 9

- Complexidade: 141

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 53.7

- Peso Molecular: 187.24

- XLogP3: -1

Propriedades Experimentais

- Densidade: 1.0±0.1 g/cm3

- Ponto de ebulição: 267.4±25.0 °C at 760 mmHg

- Ponto de Flash: 114.0±16.8 °C

- Pressão de vapor: 0.0±0.5 mmHg at 25°C

Propargyl-PEG3-amine Informações de segurança

- Palavra de Sinal:warning

- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313

- Instrução de Segurança: H303+H313+H333

- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Propargyl-PEG3-amine Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1184965-1g |

Propargyl-PEG3-amine |

932741-19-0 | 98% | 1g |

¥567.00 | 2024-04-24 | |

| Chemenu | CM340080-1g |

Propargyl-PEG3-amine |

932741-19-0 | 95%+ | 1g |

$*** | 2023-05-29 | |

| eNovation Chemicals LLC | Y1054439-5g |

Propargyl-peg3-amine |

932741-19-0 | 97% | 5g |

$240 | 2024-06-06 | |

| MedChemExpress | HY-140033-50mg |

Propargyl-PEG3-amine |

932741-19-0 | ≥98.0% | 50mg |

¥100 | 2024-07-20 | |

| eNovation Chemicals LLC | Y1054439-1g |

Propargyl-peg3-amine |

932741-19-0 | 97% | 1g |

$95 | 2024-06-06 | |

| Bestfluorodrug | YFL00286-5.0g |

2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-amine |

932741-19-0 | 97% | 5.0g |

¥4630 | 2023-01-04 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P43480-250mg |

PRopargyl-PEG3-amine |

932741-19-0 | 97% | 250mg |

¥184.0 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1184965-250mg |

Propargyl-PEG3-amine |

932741-19-0 | 98% | 250mg |

¥248.00 | 2024-04-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P43480-1g |

PRopargyl-PEG3-amine |

932741-19-0 | 97% | 1g |

¥362.0 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P43480-100mg |

PRopargyl-PEG3-amine |

932741-19-0 | 97% | 100mg |

¥137.0 | 2024-07-19 |

Propargyl-PEG3-amine Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 1 h, rt

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran , Water ; overnight, 45 °C

Referência

- Structure-Based Tetravalent Zanamivir with Potent Inhibitory Activity against Drug-Resistant Influenza Viruses, Journal of Medicinal Chemistry, 2016, 59(13), 6303-6312

Método de produção 3

Condições de reacção

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; overnight, reflux

Referência

- Functional PLA-PEG copolymers, the nanoparticles thereof, their preparation and use for targeted drug delivery and imaging, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção

1.1 Reagents: Trimethylphosphine Solvents: Tetrahydrofuran , Water

Referência

- Synthesis of Novel Glycolipid Agonists of the Protein CD1d, 2010, , ,

Método de produção 5

Condições de reacção

1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane , Tetrahydrofuran , Water ; rt

Referência

- Design and synthesis of protoporphyrin IX/vitamin B12 molecular hybrids via CuAAC reaction, Journal of Porphyrins and Phthalocyanines, 2013, 17(1-2), 104-117

Método de produção 6

Condições de reacção

1.1 Reagents: Potassium phthalimide Catalysts: Potassium iodide Solvents: Ethanol , Dimethylformamide ; overnight, 110 °C

1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; overnight, reflux

1.3 Reagents: Hydrochloric acid Solvents: Water ; 45 min, reflux

1.4 Reagents: Sodium hydroxide ; pH 12

1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; overnight, reflux

1.3 Reagents: Hydrochloric acid Solvents: Water ; 45 min, reflux

1.4 Reagents: Sodium hydroxide ; pH 12

Referência

- 18F-Radiolabeling, Preliminary Evaluation of Folate-pHPMA Conjugates via PET, Macromolecular Bioscience, 2014, 14(10), 1396-1405

Método de produção 7

Condições de reacção

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran , Water ; 24 h, rt

Referência

- Ligand-drug conjugate including linker having tris structure, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; 3 h, rt

1.2 Reagents: Water ; 36 h, rt

1.2 Reagents: Water ; 36 h, rt

Referência

- Construction of di-scFv through a trivalent alkyne-azide 1,3-dipolar cycloaddition, Chemical Communications (Cambridge, 2007, (7), 695-697

Método de produção 9

Condições de reacção

Referência

- Antibody drug conjugates comprising toxins with polar groups and uses thereof, United States, , ,

Método de produção 10

Condições de reacção

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; 2.5 h, rt; rt → 30 °C; overnight, 30 °C

1.2 Reagents: Water ; 25 h, 30 °C

1.2 Reagents: Water ; 25 h, 30 °C

Referência

- Photo-Click Immobilization of Carbohydrates on Polymeric Surfaces: A Quick Method to Functionalize Surfaces for Biomolecular Recognition Studies, Bioconjugate Chemistry, 2009, 20(12), 2364-2370

Método de produção 11

Condições de reacção

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran , Water ; 5 min, rt; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referência

- Preparation of protein-active conjugates, especially drug-prenylated antibody conjugates, useful in the treatment of neoplasm and in the delivery to cancer target cells, World Intellectual Property Organization, , ,

Método de produção 12

Condições de reacção

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; 2 h, rt

1.2 Solvents: Water ; 12 h, rt

1.2 Solvents: Water ; 12 h, rt

Referência

- Preparation of nitriles such as 3-arylacrylonitrile and 3-heteroarylacrylonitrile derivatives as amyloid targeting agents and methods of using them for detection or treatment of diseases associated with an amyloid or amyloid like proteins, World Intellectual Property Organization, , ,

Método de produção 13

Condições de reacção

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; 15 min, rt

1.2 Solvents: Water ; overnight, rt → 50 °C

1.2 Solvents: Water ; overnight, rt → 50 °C

Referência

- Triazole substituted imidazoquinolines, conjugates thereof as immune response modifiers and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Método de produção 14

Condições de reacção

1.1 Reagents: Triphenylphosphine , Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate , Water ; overnight, 0 °C → rt

Referência

- Compositions and methods for preparation of drug-antibody conjugates for cancer treatment, World Intellectual Property Organization, , ,

Método de produção 15

Condições de reacção

Referência

- H-Rubies, a new family of red emitting fluorescent pH sensors for living cells, Chemical Science, 2015, 6(10), 5928-5937

Método de produção 16

Condições de reacção

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; 48 d, rt

1.2 Reagents: Water ; 48 h, rt

1.2 Reagents: Water ; 48 h, rt

Referência

- A Modular Approach to Triazole-Containing Chemical Inducers of Dimerization for Yeast Three-Hybrid Screening, Molecules, 2013, 18(9), 11639-11657

Método de produção 17

Condições de reacção

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran , Water ; 24 h, rt

Referência

- Preparation of pyrrolobenzodiazepine dimer precursor and ligand-linker conjugate compound thereof for treatment of proliferative disorder, World Intellectual Property Organization, , ,

Método de produção 18

Condições de reacção

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran , Water ; 3.5 h, rt

Referência

- Glycosylated polypeptide and its preparing method and application, China, , ,

Método de produção 19

Condições de reacção

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, rt

Referência

- A MedChem toolbox for cereblon-directed PROTACs, MedChemComm, 2019, 10(6), 1037-1041

Propargyl-PEG3-amine Raw materials

Propargyl-PEG3-amine Preparation Products

Propargyl-PEG3-amine Literatura Relacionada

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

-

Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654

-

Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255

-

5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

932741-19-0 (Propargyl-PEG3-amine) Produtos relacionados

- 2138527-62-3(5-(3,3-Dimethylcyclohexyl)furan-2-carbaldehyde)

- 60908-35-2((+)-4'-Nitrotartranilic Acid)

- 2171153-43-6((2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-3-(1H-imidazol-4-yl)propanoic acid)

- 1805396-14-8(2-(Chloromethyl)-6-(difluoromethyl)-3-hydroxypyridine-4-methanol)

- 75672-24-1(7-O-Acetyl Ursodeoxycholic Acid Methyl Ester)

- 2228610-38-4(5-(1-methyl-1H-indol-4-yl)-1,2-oxazol-3-amine)

- 2106491-48-7(5-methyl-1-(oxan-2-yl)methyl-1H-pyrazol-4-amine)

- 17982-55-7(diethyl (azidomethyl)phosphonate)

- 2044797-00-2(6-(aminomethyl)-5-methyl-8-oxa-5-azaspiro3.5nonan-6-ylmethanol)

- 38772-18-8(5,7-Dimethyl-2,3-dihydro-1H-1,4diazepine Perchlorate)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:932741-19-0)Propargyl-PEG3-amine

Pureza:99%/99%

Quantidade:5g/25g

Preço ($):364.0/1273.0